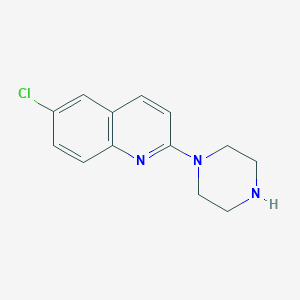

6-Chloro-2-piperazin-1-yl-quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-piperazin-1-yl-quinoline is a chemical compound that belongs to the quinoline family. It has a molecular weight of 247.73 . It is a light yellow solid .

Synthesis Analysis

The synthesis of 6-Chloro-2-piperazin-1-yl-quinoline and similar compounds has been reported in several studies . For instance, one study focused on the synthesis of a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides . The study reported that few compounds displayed inhibitory activity against bacterial growth .Molecular Structure Analysis

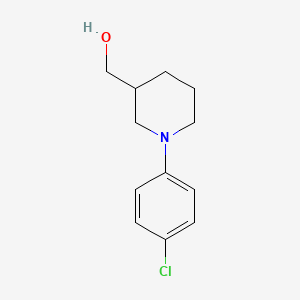

The molecular structure of 6-Chloro-2-piperazin-1-yl-quinoline is represented by the linear formula C13H14ClN3 .Physical And Chemical Properties Analysis

6-Chloro-2-piperazin-1-yl-quinoline is a light yellow solid . It has a molecular weight of 247.73 and a molecular formula of C13H14ClN3 .Aplicaciones Científicas De Investigación

Antimalarial Activity

6-Chloro-2-piperazin-1-yl-quinoline has been identified as having significant potential in antimalarial treatments. It’s highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax, which are the parasites responsible for malaria .

Antimicrobial Potential

This compound has shown potent antimicrobial activity, comparable to standard antibiotics like ciprofloxacin. It’s part of a novel class of quinoline derivatives that have been developed for their therapeutic potential .

Anticancer Activity

Some derivatives of 6-Chloro-2-piperazin-1-yl-quinoline have shown selective anticancer activity, particularly in breast cancer cell lines like MCF-7 .

Tuberculosis Treatment

Quinoline-piperazine hybrids, which include 6-Chloro-2-piperazin-1-yl-quinoline, are being explored for their efficacy in treating tuberculosis (TB), especially in the context of multi-drug-resistant TB (MDR-TB) .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as quinoline derivatives, have been found to interact with various targets, including kinases . These kinases play a crucial role in cell signaling and regulation.

Mode of Action

For instance, similar compounds like piperaquine are thought to accumulate in the parasite digestive vacuole and interfere with the detoxification of heme into hemozoin .

Result of Action

It is known that similar compounds have shown effectiveness in alleviating symptoms of conditions like depression . This suggests that 6-Chloro-2-piperazin-1-yl-quinoline may have potential therapeutic effects.

Propiedades

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 |

Source

|

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-piperazin-1-yl-quinoline | |

CAS RN |

78060-46-5 |

Source

|

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)